(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate)
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Overview
Description
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) is a complex organic compound with the molecular formula C16H16Br2O6S2 and a molecular weight of 528.23 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of ethane-1,2-diol, which is then reacted with ethylene oxide to form ethane-1,2-diylbis(oxy)ethane. This intermediate is further reacted with 5-bromothiophene-2-carboxylic acid under esterification conditions to yield the final product .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions such as temperature control, inert atmosphere, and purification steps to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-chlorothiophene-2-carboxylate): Similar structure but with chlorine atoms instead of bromine.
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-fluorothiophene-2-carboxylate): Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) lies in its specific bromine substituents, which can impart distinct chemical and biological properties compared to its chlorine or fluorine analogs. These differences can affect the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C16H16Br2O6S2 |
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Molecular Weight |
528.2 g/mol |
IUPAC Name |
2-[2-[2-(5-bromothiophene-2-carbonyl)oxyethoxy]ethoxy]ethyl 5-bromothiophene-2-carboxylate |
InChI |
InChI=1S/C16H16Br2O6S2/c17-13-3-1-11(25-13)15(19)23-9-7-21-5-6-22-8-10-24-16(20)12-2-4-14(18)26-12/h1-4H,5-10H2 |
InChI Key |
CKANIDCKXXQTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)OCCOCCOCCOC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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